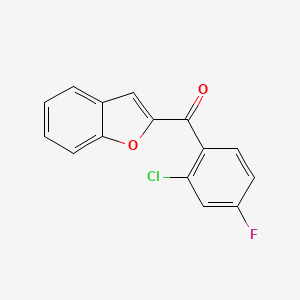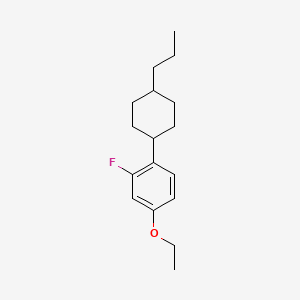
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene: is a synthetic organic compound that belongs to the class of fluorinated liquid-crystal monomers. These compounds are characterized by their aromatic structural units and are widely used in various applications, including display panels for smartphones, TVs, and computers . The compound is known for its persistence, bioaccumulation, and potential toxicity, making it a subject of environmental and toxicological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethoxybenzene, fluorobenzene, and propylcyclohexane.
Ethoxylation: The ethoxy group is introduced through nucleophilic substitution reactions using ethyl alcohol and a suitable catalyst.
Cyclohexylation: The propylcyclohexyl group is attached through Friedel-Crafts alkylation reactions using propylcyclohexane and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts like Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy, butoxy) and the position of fluorine atoms distinguish these compounds from 4-Ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene .
- Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents, affecting their chemical and physical properties .
- Applications: While all these compounds are used in liquid-crystal displays and electronic devices, their specific applications may differ based on their unique properties .
Propiedades
Número CAS |
866947-40-2 |
|---|---|
Fórmula molecular |
C17H25FO |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
4-ethoxy-2-fluoro-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C17H25FO/c1-3-5-13-6-8-14(9-7-13)16-11-10-15(19-4-2)12-17(16)18/h10-14H,3-9H2,1-2H3 |
Clave InChI |
LDLGRBMYXGGQCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=C(C=C(C=C2)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
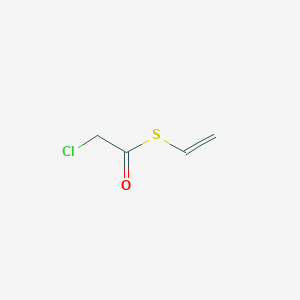
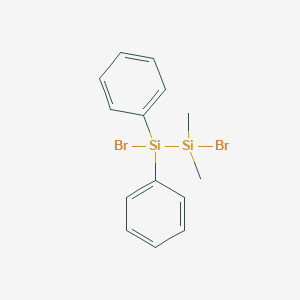
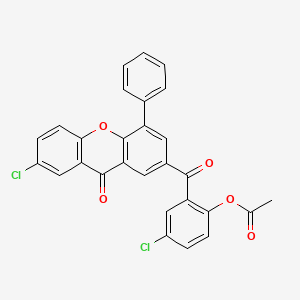
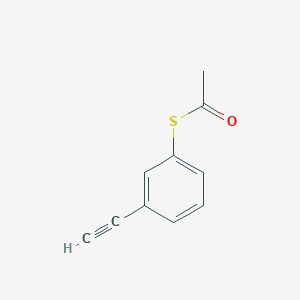
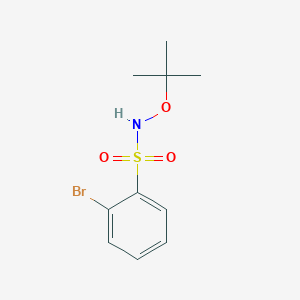
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
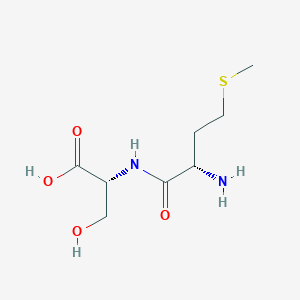
![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
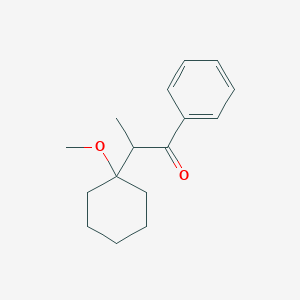
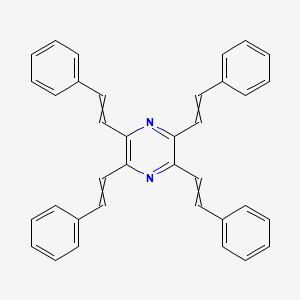
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
